molecular formula C9H10F3N B3100489 2-Ethyl-5-(trifluoromethyl)benzenamine CAS No. 1369923-98-7

2-Ethyl-5-(trifluoromethyl)benzenamine

Cat. No.: B3100489
CAS No.: 1369923-98-7
M. Wt: 189.18 g/mol
InChI Key: MOJQDGQMSMYUDN-UHFFFAOYSA-N
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Description

2-Ethyl-5-(trifluoromethyl)benzenamine is an organic compound with the molecular formula C9H10F3N. It is also known by its IUPAC name, 2-ethyl-5-(trifluoromethyl)aniline . This compound is characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzene ring, along with an amine group. It is a solid or semi-solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 2-ethyl-5-(trifluoromethyl)benzenamine can be achieved through several synthetic routes. One common method involves the reduction of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene . The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethyl-5-(trifluoromethyl)benzenamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-5-(trifluoromethyl)benzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-5-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug development, as it can interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

2-Ethyl-5-(trifluoromethyl)benzenamine can be compared with other similar compounds, such as:

  • 2-Ethyl-4-(trifluoromethyl)aniline
  • 2-Ethyl-6-(trifluoromethyl)aniline
  • 2-Methyl-5-(trifluoromethyl)aniline

These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique positioning of the ethyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJQDGQMSMYUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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